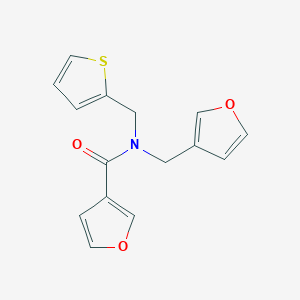

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide

Description

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a triheterocyclic carboxamide derivative featuring two distinct aromatic substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group attached to the amide nitrogen. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, reflecting its likely sensitivity to thermal degradation.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15(13-4-6-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-7-20-14/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKNHYTQVTWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide typically involves the following steps:

Formation of the furan-3-carboxamide backbone: This can be achieved through the reaction of furan-3-carboxylic acid with an appropriate amine under dehydrating conditions.

Introduction of the furan-3-ylmethyl group: This step involves the alkylation of the amide nitrogen with a furan-3-ylmethyl halide.

Introduction of the thiophen-2-ylmethyl group: Similar to the previous step, this involves the alkylation of the amide nitrogen with a thiophen-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: Reduction of the amide group to form amines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide exerts its effects would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aromatic rings may facilitate π-π interactions, while the amide group can form hydrogen bonds.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related carboxamides, focusing on substituent effects, applications, and regulatory status.

Structural Analogues

Table 1: Structural and Functional Comparison of Selected Carboxamides

Key Comparative Insights

Substituent Effects on Bioactivity: The thiophen-2-ylmethyl group in FEMA 4809 and the target compound may enhance metabolic stability compared to purely aliphatic substituents due to thiophene’s aromaticity. Furan rings (as in the target compound and N-(furan-2-ylmethyl)-cyanoacetamide) contribute to electron-rich environments, favoring interactions with biological targets (e.g., enzymes or microbial membranes).

Applications: Flavoring Agents: FEMA 4809’s GRAS status contrasts with the target compound’s undefined regulatory profile, suggesting divergent toxicity thresholds. Antimicrobials: N-(furan-2-ylmethyl)-cyanoacetamide derivatives exhibit broad-spectrum activity, implying that the target compound’s furan-thiophene hybrid structure may warrant similar testing.

Synthetic Considerations: The target compound’s synthesis likely involves coupling furan-3-carboxylic acid with furan- and thiophene-methylamines, analogous to methods for pyridinone and chromene derivatives. Dual heteroaromatic substituents may necessitate optimized reaction conditions (e.g., temperature control) to avoid decomposition.

Safety and Stability :

- Thermal sensitivity (evidenced by safety guidelines for the target compound) contrasts with FEMA 4809’s stability in food matrices, underscoring the impact of substituents on degradation pathways.

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, which are known for their aromatic properties and biological activity. The compound's molecular formula is , with a molecular weight of approximately 264.31 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives featuring furan and thiophene moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 11 | Induction of apoptosis via mitochondrial pathways |

| MDA-MB-231 (Breast Cancer) | 8 | Inhibition of cell invasion through FAK/Paxillin pathway disruption |

| LNCaP (Prostate Cancer) | 12 | Intercalation with DNA leading to apoptosis |

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, thereby reducing potential side effects.

Antioxidant Activity

Compounds with furan and thiophene structures have also been studied for their antioxidant properties. Research indicates that they can scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

- Study on Anticancer Activity : A study published in Molecules evaluated a series of furan-thiophene derivatives for their anticancer properties. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction .

- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could disrupt the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.